Cas no 99614-02-5 (Ondansetron)

Ondansetron structure
Ondansetron structure
商品名:Ondansetron
CAS番号:99614-02-5
MF:C18H19N3O
メガワット:293.3630
MDL:MFCD00833882
CID:62085
PubChem ID:4595

Ondansetron 化学的及び物理的性質

名前と識別子

    • 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-2,3-dihydro-1H-carbazol-4(9H)-one
    • 1,2,3,9-tetrahydro-9-methyl-3-((2-methyl-1h-imidazol-1-yl)methyl)-4h-carbazo
    • gr38032
    • gr38032x
    • GR 38032F
    • 1,2,3,4-TETRAHYDRO-9-METHYL-3-(2-METHYL-1H-IMIDAZOLE-1-YLMETHYL)CARBAZOL-4-ONE
    • 9-Methyl-3-[(2-methyl-1H-imidazolyl)-methyl]-1,2,3,9-tetrahydro-4H-carbazole-4-one
    • 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]- (9CI)
    • 1,2,3,4-tetrahydro-9-methyl-3-(2-methyl-1h-imidazol-1-ylmethyl)carbazol-4-one
    • Ondansetron
    • 9-METHYL-3-(2-METHYL-1H-IMIDAZOLYL)-METHYL-1,2,3,9-TETRAHYDRO-4H-CARBAZOLE-4-ONE
    • 9-METHYL-3-[(2-METHYL-1H-IMIDAZOLYL)METHYL]-1,2,3,9-TETRAHYDRO-4H-CARBAZOLE-4-ONE
    • ONDANESTRON
    • Ondansetro
    • ONDANSETRON FOR LC SYSTEM SUI
    • ONDANSETRON HCL
    • ONDANSETRON HCL D6
    • ONDANSETRON HYDROCHLORIDE
    • ONDANSETRON HYDROCHLORIDE DIHYDRATE
    • ONDANSETRONBASE
    • R(+)-Ondansetron
    • (RS)-1,2,3,9-Tetrahydro-9-methyl-3-(2-methylimidazol-1-ylmethyl)carbazol-4-one
    • Zofran
    • Zudan
    • Zophren
    • Zofran ODT
    • Zuplenz
    • ondansetron (Zofran)
    • GR 38032X
    • 9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one
    • GR 38032
    • C18H19N3O
    • 9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-4-one
    • 1,2,3,9-Tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4H-carbazol-4-one
    • NCGC00179341
    • ondansetronum
    • Ondansetron Injection
    • AKOS000599484
    • DB00904
    • D00456
    • AB00373674-15
    • NC00706
    • BDBM85330
    • 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one
    • ONDANSETRON [ORANGE BOOK]
    • 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H- carbazol-4-one
    • HSDB 8304
    • ondasetron
    • SPBio_002938
    • EUR-1025
    • TimTec1_001750
    • NCGC00179341-02
    • ONDANSETRON (USP-RS)
    • CAS_68647
    • CHEBI:7773
    • Prestwick3_001058
    • 99614-02-5
    • C07325
    • Q410011
    • EN300-117273
    • 2,3-Dihydro-9-methyl-3-((2-methylimidazol-1-yl)methyl)carbazol-4(1H)-one
    • GTPL2290
    • AB00373674_19
    • DESMETHYLONDANSETRON
    • Ondansetron, (+,-)-Isomer
    • ONDANSETRON [JAN]
    • BRD-A19736161-003-03-0
    • Ondansetron (JAN/USP/INN)
    • Tox21_113048
    • UNII-4AF302ESOS
    • MLS006011928
    • (+/-)-2,3-DIHYDRO-9-METHYL-3-((2-METHYLIMIDAZOL-1-YL)METHYL)CARBAZOL-4(1H)-ONE
    • NSC_68647
    • ONDANSETRON [WHO-DD]
    • AB00373674-17
    • 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-
    • BRD-A19736161-001-05-9
    • 116002-70-1
    • NCI60_022780
    • 1,2,3,4-Tetrahydro-9-methyl-3-(2-methyl-1H-imidazol-1-ylmethyl)carbazole-4-one
    • BRD-A19736161-001-01-8
    • HMS3371E18
    • HMS3259H08
    • CBDivE_008994
    • Tox21_113048_1
    • NCGC00179341-04
    • Oprea1_852372
    • GR-38032
    • Oprea1_435466
    • ONDANSETRON (USP MONOGRAPH)
    • NSC 757870
    • SCHEMBL4542
    • Ondansetron [USP:INN:BAN]
    • 4AF302ESOS
    • BRN 3622981
    • ONDANSETRON [USP-RS]
    • AB00373674
    • BRD-A19736161-001-06-7
    • SR-01000763250-4
    • HY-B0002B
    • MFCD00833882
    • NS00010141
    • ONDANSETRON [MI]
    • GR 38032 (hydrochloride);SN 307 (hydrochloride)
    • DTXCID803393
    • 1,2,3,9-Tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1yl)methyl]-4H-carbazol-4-one
    • AB00373674_18
    • DTXSID8023393
    • SR-01000763250
    • ONDANSETRON [VANDF]
    • AKOS016340526
    • 9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one
    • OndansetronODT
    • NSC-757870
    • NSC-791005
    • Prestwick1_001058
    • NCGC00179341-07
    • s1996
    • ONDANSETRON (MART.)
    • 9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one
    • 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazole-1 -yl)methyl]-4H-carbazol-4-one
    • AC-28927
    • KS-5227
    • CHEMBL46
    • GR 38032F;GR-C507/75
    • Odansetron (common misspelling of ondansetron)
    • BCP9001025
    • Prestwick2_001058
    • L000456
    • 4H-CARBAZOL-4-ONE, 1,2,3,9-TETRAHYDRO-9-METHYL-3-((2-METHYL-1H-IMIDAZOL-1-YL)METHYL)- (+/-)-
    • CAS-99614-02-5
    • ONDANSETRON [MART.]
    • Prestwick0_001058
    • ONDANSETRON [INN]
    • NSC791005
    • BPBio1_001118
    • Odansetron [common misspelling of ondansetron]
    • 9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1~{H}-carbazol-4-one
    • Ondansetron (USP:INN:BAN)
    • 9-Methyl-3- (2-methyl-imidazol-1ylmethyl)-1,2,3,9-tetrahydro-carbazol-4-one
    • BRD-A19736161-003-14-7
    • GR-38032F/GR-38032
    • (3S)-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one
    • Z1501485364
    • A04AA01
    • BCP28911
    • SMR001307702
    • 1,2,3,9,-Tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one
    • Ondansetron(base and/or unspecified salts)
    • STK370548
    • Zofran ODT (TN)
    • ONDANSETRON [USP MONOGRAPH]
    • 4H-Carbazol-4-one,?1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-
    • NCGC00179341-12
    • 4H-CARBAZOL-4-ONE, 1,2,3,9-TETRAHYDRO-9-METHYL-3-((2-METHYL-1H-IMIDAZOL-1-YL)METHYL)-(+/-)-
    • BSPBio_001016
    • 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazole-1-yl)methyl]-4H-carbazol-4-one
    • HMS2090H16
    • SN 307
    • MDL: MFCD00833882
    • インチ: 1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3
    • InChIKey: FELGMEQIXOGIFQ-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C3=C([H])C([H])=C([H])C([H])=C3N(C([H])([H])[H])C=2C([H])([H])C([H])([H])C1([H])C([H])([H])N1C([H])=C([H])N=C1C([H])([H])[H]
    • BRN: 3622981

計算された属性

  • せいみつぶんしりょう: 293.15300
  • どういたいしつりょう: 293.152812238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 440
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.8
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.1385 (rough estimate)
  • ゆうかいてん: 225-230°C
  • ふってん: 546°C at 760 mmHg
  • 屈折率: 1.5855 (estimate)
  • ようかいど: H2O: >5 mg/mL
  • PSA: 39.82000
  • LogP: 3.12850

Ondansetron セキュリティ情報

Ondansetron 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ondansetron 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A150812-25g
9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-2,3-dihydro-1H-carbazol-4(9H)-one
99614-02-5 99%
25g
$112.0 2025-02-20
ChemScence
CS-2393-50mg
Ondansetron
99614-02-5 99.46%
50mg
$72.0 2022-04-26
Enamine
EN300-117273-1.0g
9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-4-one
99614-02-5 95%
1g
$0.0 2023-06-08
Enamine
EN300-117273-2.5g
9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-4-one
99614-02-5 95%
2.5g
$20.0 2023-11-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
-25mg
Ondansetron
99614-02-5
25mg
¥1969.31 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O40630-100mg
Ondansetron
99614-02-5
100mg
¥99.0 2021-09-08
Ambeed
A150812-1g
9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-2,3-dihydro-1H-carbazol-4(9H)-one
99614-02-5 99%
1g
$12.0 2025-02-20
abcr
AB439962-5 g
9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-2,3-dihydro-1H-carbazol-4(9H)-one, 95%; .
99614-02-5 95%
5g
€194.70 2023-07-18
ChemScence
CS-2393-10mg
Ondansetron
99614-02-5 99.46%
10mg
$60.0 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001369-1g
Ondansetron
99614-02-5 99%
1g
¥83 2024-07-19

Ondansetron 関連文献

Ondansetronに関する追加情報

Ondansetron (CAS No. 99614-02-5): A Comprehensive Overview

Ondansetron (CAS No. 99614-02-5) is a potent and selective 5-HT3 receptor antagonist that has been widely used in clinical settings for the prevention and treatment of nausea and vomiting, particularly in patients undergoing chemotherapy, radiation therapy, or surgery. This compound, also known by its brand names such as Zofran and Zuplenz, has gained significant attention due to its high efficacy and favorable safety profile.

The chemical structure of Ondansetron is characterized by a benzimidazole core, which confers its selective antagonism of 5-HT3 receptors. The molecular formula of Ondansetron is C18H19N3O and its molecular weight is 293.37 g/mol. This compound is highly lipophilic, which facilitates its rapid absorption and distribution throughout the body.

In recent years, extensive research has been conducted to further elucidate the mechanisms of action and potential therapeutic applications of Ondansetron. One notable study published in the Journal of Clinical Oncology demonstrated that Ondansetron effectively reduces the incidence of chemotherapy-induced nausea and vomiting (CINV) when administered in combination with other antiemetic agents such as dexamethasone and aprepitant. The study found that this combination therapy significantly improved patient quality of life and reduced the need for rescue medications.

Beyond its established use in CINV, Ondansetron has shown promise in treating other conditions characterized by excessive serotonin activity. For instance, a clinical trial published in the New England Journal of Medicine investigated the efficacy of Ondansetron in managing postoperative nausea and vomiting (PONV). The results indicated that a single dose of intravenous Ondansetron administered before surgery significantly reduced the incidence of PONV compared to placebo.

The pharmacokinetics of Ondansetron have also been extensively studied. Upon oral administration, it is rapidly absorbed with a bioavailability of approximately 60%. The drug undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4). The elimination half-life of Ondansetron ranges from 3 to 4 hours, allowing for multiple dosing regimens depending on the clinical indication.

Safety and tolerability are critical considerations for any therapeutic agent. Clinical trials have consistently shown that Ondansetron is well-tolerated by most patients, with common side effects including headache, constipation, and dizziness. However, rare but serious adverse events such as QT interval prolongation have been reported, particularly in patients with underlying cardiac conditions or those taking other QT-prolonging medications. Therefore, careful monitoring is recommended in high-risk patients.

In addition to its clinical applications, ongoing research is exploring the potential use of Ondansetron in novel therapeutic areas. For example, preclinical studies have suggested that Ondansetron may have neuroprotective properties and could be beneficial in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. These findings are based on its ability to modulate serotonin signaling pathways that are implicated in neuronal survival and function.

The development of new formulations of Ondansetron has also been a focus of recent research. One such innovation is the oral transmucosal film (OTF) formulation, which offers improved patient convenience and compliance compared to traditional oral tablets or intravenous administration. A study published in the Clinical Therapeutics journal evaluated the pharmacokinetic profile and patient satisfaction with OTF formulations and found them to be comparable to standard oral tablets but with enhanced ease of use.

In conclusion, Ondansetron (CAS No. 99614-02-5) remains a cornerstone medication for managing nausea and vomiting across various clinical settings. Its well-established efficacy, favorable safety profile, and ongoing research into new applications continue to solidify its importance in modern medicine. As research advances, it is likely that new formulations and therapeutic uses will further expand the utility of this versatile compound.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:99614-02-5)Ondansetron
A1205994
清らかである:99%/99%/99%
はかる:10g/25g/100g
価格 ($):163.0/298.0/842.0